molecular formula C14H19NO6 B496651 [2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 92502-40-4

[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol

Cat. No.: B496651
CAS No.: 92502-40-4
M. Wt: 297.3g/mol
InChI Key: IAGBEULSQUKXHT-UHFFFAOYSA-N
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Description

[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a trimethoxybenzyl halide reacts with the oxazole intermediate.

    Reduction to Dimethanol: The final step involves the reduction of the intermediate to yield the dimethanol derivative, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl groups, forming corresponding aldehydes or ketones.

    Reduction: Reduction reactions can further modify the oxazole ring or the trimethoxyphenyl group, often using hydrogenation or metal hydrides.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alcohols or fully reduced hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

This compound has shown potential in medicinal chemistry due to its structural similarity to bioactive molecules. It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent. The trimethoxyphenyl group is known for its pharmacophoric properties, contributing to the compound’s biological activity .

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of [2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol involves its interaction with specific molecular targets. The trimethoxyphenyl group can inhibit enzymes like tubulin, affecting cell division and exhibiting anti-cancer properties. The oxazole ring may interact with various biological pathways, enhancing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    [2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: shares similarities with compounds like colchicine, podophyllotoxin, and combretastatin derivatives, which also contain the trimethoxyphenyl group.

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating genital warts.

    Combretastatin: A potent microtubule-targeting agent.

Uniqueness

What sets this compound apart is its combination of the trimethoxyphenyl group with the oxazole ring, providing a unique scaffold for drug development and material science applications. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various scientific research fields .

Properties

IUPAC Name

[4-(hydroxymethyl)-2-(3,4,5-trimethoxyphenyl)-5H-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-18-10-4-9(5-11(19-2)12(10)20-3)13-15-14(6-16,7-17)8-21-13/h4-5,16-17H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGBEULSQUKXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(CO2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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